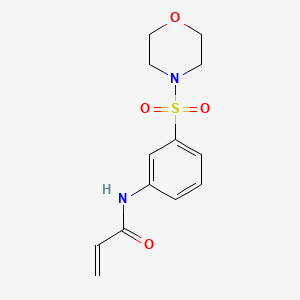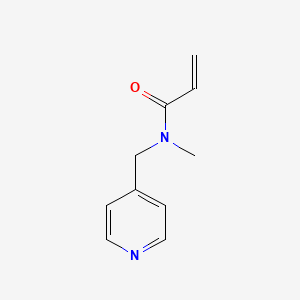
N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide, also known as NSC-743380, is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. This compound was first synthesized in 2004 by researchers at the National Cancer Institute (NCI) and has since been studied for its mechanism of action and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide involves the inhibition of tubulin polymerization, which is necessary for cell division. By inhibiting tubulin polymerization, N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide prevents cancer cells from dividing and proliferating, ultimately leading to their death.
Biochemical and Physiological Effects
N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been found to have several biochemical and physiological effects. It has been shown to induce G2/M cell cycle arrest, which prevents cancer cells from dividing. In addition, it has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide is its specificity for cancer cells. It has been found to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one limitation is its solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide. One area of research is the development of more effective methods for administering the compound in vivo. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide. Furthermore, the potential use of N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide in combination with other cancer treatments is an area of interest for future research. Overall, the study of N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide has the potential to lead to the development of new and effective treatments for cancer.
Métodos De Síntesis
The synthesis of N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide involves the reaction of 3-(morpholin-4-ylsulfonyl)aniline with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound. This method has been optimized to produce high yields of N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide with high purity.
Aplicaciones Científicas De Investigación
N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In addition, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-2-13(16)14-11-4-3-5-12(10-11)20(17,18)15-6-8-19-9-7-15/h2-5,10H,1,6-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETFJKJOGDXYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)
![2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile](/img/structure/B7556815.png)
![N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)

![3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7556832.png)

![N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide](/img/structure/B7556854.png)


![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)


![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)